molecular formula C8H7BrO B2506949 2-Bromo-6-methylbenzaldehyde CAS No. 176504-70-4

2-Bromo-6-methylbenzaldehyde

Cat. No. B2506949
Key on ui cas rn: 176504-70-4
M. Wt: 199.047
InChI Key: VGOIJJANJVWLQO-UHFFFAOYSA-N
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Patent
US08969624B2

Procedure details

1H NMR (500 MHz, CDCl3) δ [ppm] 7.55 (d, 3J=8.0 Hz 2 H, ar), 7.00 (t, 3J=8.0 Hz 1 H, ar), 6.19 (s, 1 H, CH), 4.33-4.29 (m, 2 H, CH2), 4.02-3.97 (m, 2 H, CH2), 2.44-2.34 (m, 1 H, CH2), 1.44-1.40 (m, 1 H, CH2); 13C{1} NMR (125.77 MHz, CDCl3) δ [ppm] 133.9, 132.5, 129.8, 122.9, 101.6, 66.7, 24.1. The acetal (10.1 g, 31.25 mmol) was dissolved in THF, abs. (200 ml). At −78° C. n-BuLi (15.1 ml, 2.5 M in hexane, 37.8 mmol) was added within 25 min, followed by 90 min additional stirring at that temperature. Then the reaction mixture was treated with methyliodide (5.99 g, 42.2 mmol) and stirred for 25 min at −78° C. Next the reaction mixture was allowed to warm to ambient temperature within 1.5 h. The resulting solution was quenched with HCl (290 ml of a 5 N solution) and stirred for 1.5 h at ambient temperature. The complete deprotection of the aldehyde was checked via GC analysis. Then the reaction mixture was subsequently extracted with diethylether (4×100 ml), the combined organic layers were washed with a 10% solution of sodium thiosulfate (100 ml), water (100 ml), dried over MgSO4, filtered and the volatiles removed in vacuo. The resulting slightly yellow solid was purified via Kugelrohr distillation to afford 50 (5.97 g, 96%) as white crystals. Rf 0.56 (cyclohexane:ethylacetate 10:1).
[Compound]
Name
13C{1}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetal
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
Quantity
5.99 g
Type
reactant
Reaction Step Four
Name
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH:9]1[O:14]CCCO1.[Li][CH2:16]CCC.CI>C1COCC1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:16])[C:3]=1[CH:9]=[O:14]

Inputs

Step One
Name
13C{1}
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acetal
Quantity
10.1 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C1OCCCO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
5.99 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
additional stirring at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 25 min at −78° C
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The resulting solution was quenched with HCl (290 ml of a 5 N solution) and
STIRRING
Type
STIRRING
Details
stirred for 1.5 h at ambient temperature
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was subsequently extracted with diethylether (4×100 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with a 10% solution of sodium thiosulfate (100 ml), water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting slightly yellow solid was purified via Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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